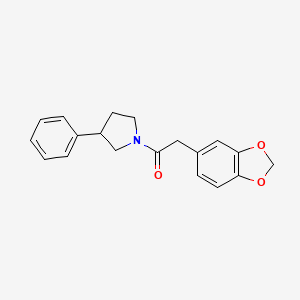

![molecular formula C17H28N4O2 B7635079 N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide, also known as JNJ-40411813, is a novel small-molecule inhibitor of the histone methyltransferase (HMT) enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a critical role in gene regulation and chromatin remodeling. The dysregulation of EZH2 has been implicated in the development and progression of various cancers, including prostate, breast, and hematological malignancies.

Mechanism of Action

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is a selective inhibitor of EZH2, which is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is associated with gene repression and chromatin compaction. By inhibiting EZH2, N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide disrupts the PRC2 complex and leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has been shown to have potent antitumor activity in preclinical models of cancer. It induces apoptosis in cancer cells and inhibits tumor growth in xenograft models of prostate and breast cancer. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is its selectivity for EZH2, which makes it a useful tool for studying the role of EZH2 in cancer biology. However, one limitation of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide. One potential application is in combination therapy with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective EZH2 inhibitors, which may have improved efficacy and fewer off-target effects. Finally, the use of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide in clinical trials for the treatment of cancer is an important future direction, which will provide valuable information on the safety and efficacy of this compound in humans.

Synthesis Methods

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide was synthesized using a convergent approach, starting from commercially available starting materials. The synthesis involves the coupling of a pyrazole derivative with a morpholine-containing cyclohexane derivative, followed by a series of chemical transformations to yield the final product. The overall yield of the synthesis was reported to be 15%.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has been extensively studied in preclinical models of cancer, both in vitro and in vivo. It has been shown to inhibit the activity of EZH2 and induce apoptosis in a variety of cancer cell lines, including prostate, breast, and hematological malignancies. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has demonstrated potent antitumor activity in xenograft models of prostate and breast cancer.

properties

IUPAC Name |

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c22-16(5-10-21-9-4-8-19-21)18-15-17(6-2-1-3-7-17)20-11-13-23-14-12-20/h4,8-9H,1-3,5-7,10-15H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSTZPUFKQNHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)CCN2C=CC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7635003.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)

![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)

![4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline](/img/structure/B7635033.png)

![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)

![(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone](/img/structure/B7635057.png)

![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)

![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)

![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)

![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)

![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)

![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)